physicochemical properties of Cyclopropyl(2,4-difluorophenyl)methanamine
physicochemical properties of Cyclopropyl(2,4-difluorophenyl)methanamine
An In-depth Technical Guide to the Physicochemical Properties of Cyclopropyl(2,4-difluorophenyl)methanamine
Introduction
Cyclopropyl(2,4-difluorophenyl)methanamine is a fluorinated organic compound that has garnered interest within medicinal chemistry and drug discovery. As a primary amine featuring both a cyclopropyl group and a difluorinated phenyl ring, its unique structural motifs make it a valuable building block for the synthesis of complex molecules. The strategic incorporation of fluorine atoms can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity, properties that are critical for developing effective therapeutic agents.[1][2] This guide provides a comprehensive overview of the core , offering insights for researchers and drug development professionals engaged in its use. The focus will be on the hydrochloride salt form, which is commonly available for laboratory use.
Chemical Identity and Molecular Structure
Correctly identifying the molecule is the foundation of any scientific investigation. Cyclopropyl(2,4-difluorophenyl)methanamine is systematically named and cataloged under various identifiers.
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IUPAC Name: 1-Cyclopropyl-1-(2,4-difluorophenyl)methanamine
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CAS Number: 1354950-07-4 (for the hydrochloride salt)
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Molecular Formula: C₁₀H₁₁F₂N (Free Base) | C₁₀H₁₂ClF₂N (HCl Salt)
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Synonyms: cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride
The molecule's structure consists of a central chiral carbon bonded to a cyclopropyl ring, a 2,4-difluorophenyl group, an amine group, and a hydrogen atom.
Caption: Chemical structure of Cyclopropyl(2,4-difluorophenyl)methanamine.
Core Physicochemical Properties
The physicochemical properties of a compound dictate its behavior in various chemical and biological systems. Below is a summary of the available data for Cyclopropyl(2,4-difluorophenyl)methanamine and its hydrochloride salt.
| Property | Value (HCl Salt) | Value (Free Base) | Source / Note |
| Molecular Weight | 219.66 g/mol | 183.20 g/mol | |
| Physical Form | Powder | Not specified | |
| Boiling Point | Not available | ~260.1 ± 35.0 °C | Predicted for a chloro-analog[3] |
| pKa | Not available | ~8.53 ± 0.10 | Predicted for a chloro-analog[3] |
| Solubility | Expected to be water-soluble | Insoluble in water; Soluble in organic solvents (e.g., ethanol, methanol) | Inferred from similar compounds[4] |
| Purity | >95% | >95% | |
| Storage Temperature | Room Temperature | Room Temperature |
In-Depth Analysis of Key Properties
Acidity and Basicity (pKa)
The basicity of the amine is modulated by the electronic effects of the substituents. The two fluorine atoms on the phenyl ring are strongly electron-withdrawing. This inductive effect reduces the electron density on the aromatic ring and, to a lesser extent, on the benzylic carbon, which in turn slightly decreases the basicity of the amine compared to a non-fluorinated analog. Understanding the pKa is vital as it governs the compound's ionization state at a given pH, which directly impacts its solubility, membrane permeability, and receptor binding interactions.
Solubility Profile
The solubility of a compound is a key determinant of its utility in both experimental and physiological settings.
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Free Base: The free amine form contains both polar (NH₂) and nonpolar (cyclopropyl, difluorophenyl) regions. The dominance of the nonpolar surface area suggests poor solubility in aqueous media but good solubility in organic solvents like ethanol, methanol, and dichloromethane.[4]
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Hydrochloride Salt: The HCl salt form is generated by protonating the basic amine group. This creates an ammonium salt, which is ionic and thus significantly more water-soluble. For this reason, amine-containing drug candidates are often formulated as salts to improve their dissolution and bioavailability.
Stability and Handling
The hydrochloride salt of Cyclopropyl(2,4-difluorophenyl)methanamine is typically a stable powder that can be stored at room temperature. However, safety data indicates that the compound should be handled with care, as it may cause skin and eye irritation, as well as respiratory irritation (H315, H319, H335).
From a drug development perspective, the C-F bonds are exceptionally strong, which often enhances metabolic stability by preventing oxidative metabolism at the fluorinated positions by cytochrome P450 enzymes.[1] The cyclopropyl group can also influence metabolic pathways, sometimes improving stability but occasionally leading to the formation of reactive metabolites.[5]
Standardized Experimental Protocols
To ensure scientific rigor, physicochemical properties must be determined using validated, reproducible methods. The following sections describe standard protocols for measuring pKa and aqueous solubility.
Protocol: Determination of pKa by Potentiometric Titration
This method is a gold standard for determining the pKa of ionizable compounds. It involves monitoring the pH of a solution as a titrant of known concentration is added.
Methodology:
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Preparation: Accurately weigh a sample of Cyclopropyl(2,4-difluorophenyl)methanamine HCl and dissolve it in a known volume of deionized water or a water/co-solvent mixture if solubility is low.
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Titration: Place the solution in a thermostatted vessel and immerse a calibrated pH electrode. Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).
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Data Acquisition: Record the pH value after each incremental addition of the titrant.
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Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, where half of the amine has been deprotonated. Sophisticated software can be used to calculate the pKa from the titration curve.
Caption: Workflow for pKa determination via potentiometric titration.
Protocol: Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method (OECD Guideline 105) is a classical and reliable technique for determining the aqueous solubility of a substance.
Methodology:
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Preparation: Add an excess amount of the solid compound (to ensure saturation) to a known volume of a buffered aqueous solution (e.g., pH 7.4 phosphate-buffered saline) in a flask.
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Equilibration: Seal the flask and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
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Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. If necessary, centrifuge or filter the sample to separate the saturated solution from the excess solid.
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Quantification: Accurately withdraw an aliquot of the clear, saturated supernatant. Analyze the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Calculation: The measured concentration represents the aqueous solubility of the compound under the specified conditions.
Caption: Workflow for solubility determination via the shake-flask method.
Significance in Research and Drug Development
The physicochemical properties detailed in this guide are not merely academic; they are of paramount importance in the field of drug discovery.
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Solubility and pKa directly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile. A compound must have sufficient aqueous solubility to dissolve in the gastrointestinal tract and be absorbed into the bloodstream.
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Structural Features such as the difluorophenyl and cyclopropyl groups are used by medicinal chemists to enhance metabolic stability and fine-tune binding to biological targets. For instance, related structures have been investigated as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase, a target in anti-cancer therapy.[6]
Conclusion
Cyclopropyl(2,4-difluorophenyl)methanamine is a valuable chemical entity characterized by its fluorinated aromatic ring and cyclopropyl moiety. Its hydrochloride salt is a stable, powdered solid with expected aqueous solubility, while the free base is likely soluble in organic solvents. The basicity of its primary amine (predicted pKa ~8.5) is a key feature, governing its ionization state and, consequently, its biological behavior. While comprehensive experimental data is limited, the established properties and those inferred from similar structures provide a solid foundation for its application in synthetic and medicinal chemistry research. The standardized protocols provided herein offer a clear path for researchers to rigorously determine its fundamental properties.
References
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PubMed Central (PMC). (2009). (2,4-Difluorophenyl)[1-(1H-1,2,4-triazol-1-yl)cyclopropyl]methanone. Retrieved from [Link]
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PubMed. (2008). Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][7]triazine-based VEGFR-2 kinase inhibitors. Retrieved from [Link]
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PubMed Central (PMC). (2020). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. Retrieved from [Link]
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PubMed Central (PMC). (2022). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Retrieved from [Link]
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ChemRxiv. (2025). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]
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